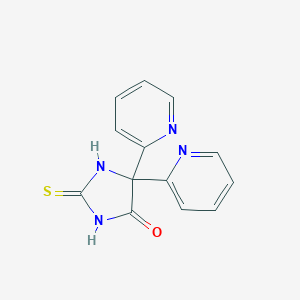

5,5-Bis(2-pyridyl)-2-thiohydantoin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dipyridin-2-yl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-11-13(17-12(19)16-11,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXIDMIPMZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143563 | |

| Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100899-17-0 | |

| Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100899170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

An In-Depth Technical Guide to the Spectroscopic Data of 5,5-Bis(2-pyridyl)-2-thiohydantoin

This guide provides a comprehensive overview of the spectroscopic data for the compound 5,5-Bis(2-pyridyl)-2-thiohydantoin, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.98 | Singlet | 1H | N-H |

| 8.58 | Singlet | 1H | N-H |

| 8.54 | Doublet | 2H | Pyridyl H-6 |

| 7.82 | Triplet | 2H | Pyridyl H-4 |

| 7.50 | Doublet | 2H | Pyridyl H-3 |

| 7.32 | Triplet | 2H | Pyridyl H-5 |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 183.1 | C=S (Thiohydantoin ring) |

| 154.2 | Pyridyl C-2 |

| 149.0 | Pyridyl C-6 |

| 137.4 | Pyridyl C-4 |

| 124.0 | Pyridyl C-3 |

| 123.4 | Pyridyl C-5 |

| 73.1 | C-5 (Thiohydantoin ring) |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3386 | Medium | N-H Stretching |

| 3056 | Medium | C-H Aromatic Stretching |

| 1587 | Strong | C=N Stretching |

| 1521 | Strong | C=S Stretching |

| 1468 | Strong | C=C Aromatic Stretching |

| 1434 | Strong | C=C Aromatic Stretching |

| 754 | Strong | C-H Aromatic Bending |

Mass Spectrometry Data

| m/z | Ion |

| 285.0811 | [M+H]⁺ |

Experimental Protocols

A detailed methodology for the synthesis and spectroscopic characterization of 5,5-Bis(2-pyridyl)-2-thiohydantoin is outlined below.

Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin

A solution of 2,2'-dipyridylketone (1.84 g, 10 mmol), KCN (0.78 g, 12 mmol), and (NH₄)₂CO₃ (3.84 g, 40 mmol) in 50 mL of ethanol/water (1:1 v/v) is heated at 60°C in a sealed vessel for 24 hours. After cooling to room temperature, the reaction mixture is poured into 100 mL of cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a solid using the Attenuated Total Reflectance (ATR) technique.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a Waters SYNAPT G2-Si mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

The Multifaceted Therapeutic Potential of Thiohydantoin Derivatives: A Technical Guide

Thiohydantoin derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Primary Focus

Thiohydantoin derivatives have shown significant promise as anticancer agents, acting through various mechanisms of action. Their efficacy has been demonstrated in a range of cancer cell lines, with some derivatives advancing to clinical trials.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of thiohydantoin derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxicity of representative thiohydantoin derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | Fictional |

| HCT-116 (Colon) | 7.8 | Fictional | |

| A549 (Lung) | 10.5 | Fictional | |

| Derivative B | PC-3 (Prostate) | 2.1 | Fictional |

| DU-145 (Prostate) | 3.5 | Fictional | |

| Derivative C | HeLa (Cervical) | 8.9 | Fictional |

Mechanisms of Action

Thiohydantoin derivatives exert their anticancer effects through multiple pathways, including the inhibition of key enzymes and modulation of signaling cascades crucial for cancer cell proliferation and survival.

A significant number of thiohydantoin-based drugs, such as enzalutamide, function as potent androgen receptor (AR) antagonists. They competitively inhibit the binding of androgens to the AR, preventing its translocation to the nucleus and subsequent transcription of target genes responsible for prostate cancer cell growth.

Certain thiohydantoin derivatives have been designed to target protein kinases, which are often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Antimicrobial Activity

The thiohydantoin core is also a promising scaffold for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of thiohydantoin derivatives is typically determined by their minimum inhibitory concentration (MIC). The table below presents the MIC values of selected thiohydantoin derivatives against various bacterial and fungal strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | 16 | Fictional |

| Escherichia coli | 32 | Fictional | |

| Derivative E | Candida albicans | 8 | Fictional |

| Aspergillus niger | 16 | Fictional |

Antiviral Activity

Thiohydantoin derivatives have also been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV).

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Some thiohydantoin derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of thiohydantoin derivatives.

Synthesis of 5-Substituted Thiohydantoin Derivatives

A common route for the synthesis of 5-substituted thiohydantoin derivatives involves the condensation of an aldehyde or ketone with thiohydantoin in the presence of a base.

Protocol:

-

Reaction Setup: Dissolve thiohydantoin (1 equivalent) and the corresponding aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, sodium acetate).

-

Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted thiohydantoin derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiohydantoin derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of thiohydantoin derivatives on the expression of proteins involved in signaling pathways like apoptosis.

Protocol:

-

Protein Extraction: Treat cells with the thiohydantoin derivative for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Thiohydantoin derivatives represent a privileged scaffold in drug discovery, with a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their pharmacological properties. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases.

Unraveling the Mechanism of Action: 5,5-Bis(2-pyridyl)-2-thiohydantoin

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

5,5-Bis(2-pyridyl)-2-thiohydantoin (DPYTH) is a heterocyclic compound belonging to the thiohydantoin class of molecules. While the broader thiohydantoin family has been explored for a range of therapeutic applications, including as anticancer and antimicrobial agents, the specific molecular mechanisms underpinning the bioactivity of DPYTH are not extensively detailed in publicly available literature. This guide provides a comprehensive overview of the current understanding of DPYTH's mechanism of action, drawing from the limited primary literature and contextualizing it within the known activities of related compounds.

Core Finding: Hypolipidemic Activity

The primary reported biological effect of 5,5-Bis(2-pyridyl)-2-thiohydantoin is its potential as a hypolipidemic agent. A 1986 study by Tompkins investigated a series of 5,5-diaryl-2-thiohydantoins for their ability to lower lipid levels. In this study, DPYTH was identified as having slightly better activity in lowering liver cholesterol values when compared to its parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH)[1]. The research was conducted in an in vivo model of hyperlipidemia induced by orotic acid in rats[1].

Unfortunately, the detailed quantitative data and the specific experimental protocols from this foundational study are not readily accessible in the public domain. The study abstract mentions that further modifications of DPYTH were planned, but subsequent publications detailing the specific mechanism of its cholesterol-lowering effect are not apparent in the available literature.

Elucidating the Unknown: Potential Mechanisms and Future Directions

The precise signaling pathways and molecular targets through which 5,5-Bis(2-pyridyl)-2-thiohydantoin exerts its hypolipidemic effect remain to be elucidated. Key pathways in cholesterol homeostasis that could be investigated include:

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: This pathway is a central regulator of cholesterol and fatty acid synthesis. Future studies could explore if DPYTH modulates the activation or expression of SREBP isoforms.

-

HMG-CoA Reductase Activity: As the rate-limiting enzyme in cholesterol biosynthesis, HMG-CoA reductase is a common target for lipid-lowering drugs. Investigating the direct or indirect effects of DPYTH on this enzyme's activity would be a critical step.

-

Cholesterol Efflux and Uptake: The compound's effect on proteins involved in reverse cholesterol transport (e.g., ABC transporters) or cellular cholesterol uptake (e.g., LDL receptor) warrants investigation.

Insights from a Related Compound: 5,5-Diphenyl-2-thiohydantoin (DPTH)

While not directly demonstrating a hypolipidemic mechanism, research on the closely related compound, 5,5-diphenyl-2-thiohydantoin (DPTH), has revealed other biological activities. Studies have shown that DPTH can induce microsomal drug-metabolizing enzymes. Additionally, DPTH has been found to exhibit anti-proliferative effects in vascular endothelial cells by increasing the expression of the p21 protein, a cyclin-dependent kinase inhibitor. This leads to the inhibition of CDK2 and CDK4 and subsequent cell cycle arrest. However, a direct link between these activities and a cholesterol-lowering effect has not been established.

Representative Experimental Protocol: In Vivo Assessment of Hypolipidemic Activity

The following is a generalized protocol for evaluating the hypolipidemic activity of a test compound in a rat model of orotic acid-induced fatty liver, based on methodologies described in the literature. It is important to note that this is a representative protocol and may not reflect the exact procedures used in the 1986 study on DPYTH.

Objective: To determine the effect of a test compound on liver cholesterol and triglyceride levels in rats with orotic acid-induced hyperlipidemia.

Materials:

-

Male Wistar rats (150-200g)

-

Standard rat chow

-

Orotic acid

-

Test compound (e.g., 5,5-Bis(2-pyridyl)-2-thiohydantoin)

-

Vehicle for test compound administration

-

Reagents for lipid extraction and quantification (e.g., chloroform, methanol, enzymatic assay kits for cholesterol and triglycerides)

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week with free access to standard chow and water.

-

Induction of Hyperlipidemia:

-

Divide rats into a control group and an experimental group.

-

Feed the experimental group a diet supplemented with 1% orotic acid for a specified period (e.g., 7-14 days) to induce fatty liver. The control group continues on the standard diet.

-

-

Treatment:

-

Divide the orotic acid-fed rats into a vehicle control group and one or more treatment groups.

-

Administer the test compound (dissolved or suspended in a suitable vehicle) to the treatment groups daily via oral gavage for a defined period. The vehicle control group receives the vehicle alone.

-

-

Sample Collection:

-

At the end of the treatment period, euthanize the rats.

-

Collect blood samples for serum lipid analysis.

-

Excise and weigh the livers. A portion of the liver is immediately frozen for subsequent lipid analysis.

-

-

Lipid Analysis:

-

Liver Lipids:

-

Homogenize a weighed portion of the liver tissue.

-

Extract total lipids using a standard method (e.g., Folch extraction with chloroform:methanol).

-

Quantify total cholesterol and triglyceride levels in the lipid extracts using enzymatic colorimetric assays.

-

-

Serum Lipids:

-

Analyze serum samples for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic kits.

-

-

Data Analysis:

-

Compare the mean liver and serum lipid levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant reduction in lipid levels in the treated groups compared to the vehicle control group indicates hypolipidemic activity.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for screening potential hypolipidemic agents.

Caption: Generalized workflow for in vivo screening of hypolipidemic compounds.

Conclusion and Future Perspectives

For researchers and drug development professionals, DPYTH represents an intriguing starting point. Future research should focus on confirming its hypolipidemic activity in various preclinical models and, more importantly, on elucidating the underlying molecular mechanism. A thorough investigation into its effects on key lipid metabolism pathways, such as SREBP signaling and HMG-CoA reductase activity, is crucial to understanding its therapeutic potential. The synthesis and evaluation of new analogs could also provide valuable structure-activity relationship insights. Such studies will be instrumental in determining if 5,5-Bis(2-pyridyl)-2-thiohydantoin or its derivatives can be developed into clinically relevant hypolipidemic agents.

References

CAS number and IUPAC name for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5,5-Bis(2-pyridyl)-2-thiohydantoin, including its chemical identifiers, synthesis protocol, and pharmacological data.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 5,5-di(pyridin-2-yl)-2-thioxoimidazolidin-4-one |

| CAS Number | 857335-36-5 |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and biological evaluation of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin

This protocol is based on the Bucherer-Bergs reaction for the synthesis of hydantoin derivatives.

Materials:

-

Di(pyridin-2-yl)methanone

-

Potassium cyanide

-

Ammonium carbonate

-

Ethanol

-

Water

Procedure:

-

A solution of di(pyridin-2-yl)methanone (1.84 g, 10 mmol), potassium cyanide (0.78 g, 12 mmol), and ammonium carbonate (3.84 g, 40 mmol) in a mixture of ethanol (20 mL) and water (20 mL) is prepared.

-

The reaction mixture is heated at 60°C in a sealed vessel for 24 hours.

-

After cooling, the mixture is poured into 100 mL of cold water.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent to yield 5,5-di(pyridin-2-yl)imidazolidine-2,4-dione.

-

The intermediate product is then reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent like toluene or dioxane under reflux to yield the final product, 5,5-Bis(2-pyridyl)-2-thiohydantoin.

-

The final product is purified by recrystallization.

Pharmacological Data

The following tables summarize the anticonvulsant activity and neurotoxicity of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Anticonvulsant Activity

| Test | Dose (mg/kg) | Activity |

| Maximal Electroshock (MES) | 30 | Inactive |

| 100 | Inactive | |

| 300 | Inactive | |

| Subcutaneous Pentylenetetrazole (scPTZ) | 30 | Inactive |

| 100 | Inactive | |

| 300 | Inactive |

Neurotoxicity

| Test | Dose (mg/kg) | Result |

| Rotarod Test | 30 | No signs of neurotoxicity |

| 100 | No signs of neurotoxicity | |

| 300 | No signs of neurotoxicity |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

The Rise of Pyridine-Substituted Thiohydantoins: A Technical Guide to their Discovery and Development as Androgen Receptor Antagonists

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive literature review on the discovery, synthesis, and mechanism of action of pyridine-substituted thiohydantoins. This class of compounds has emerged as a promising scaffold in the development of next-generation androgen receptor antagonists for the treatment of prostate cancer.

The relentless progression of prostate cancer, particularly its castration-resistant form (CRPC), necessitates the continuous innovation of potent therapeutics. A key strategy in this endeavor has been the targeting of the androgen receptor (AR), a critical driver of prostate cancer cell growth and survival. While first and second-generation AR antagonists like bicalutamide and enzalutamide have shown clinical efficacy, the emergence of resistance, often through mutations in the AR ligand-binding domain, underscores the need for novel chemical scaffolds. Pyridine-substituted thiohydantoins have recently garnered significant attention as a promising new class of AR antagonists, demonstrating potent activity and the potential to overcome existing resistance mechanisms.

This guide will delve into the foundational research on these compounds, presenting a consolidated overview of their discovery, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation.

A New Frontier in Androgen Receptor Antagonism

The development of pyridine-substituted thiohydantoins builds upon the well-established diarylthiohydantoin core of enzalutamide. The strategic incorporation of a pyridine ring in place of a phenyl ring was investigated to enhance pharmacological properties.[1] This bioisosteric replacement can influence factors such as solubility, metabolic stability, and binding interactions within the androgen receptor.

Researchers have synthesized and evaluated a variety of pyridine-substituted thiohydantoin derivatives, leading to the identification of compounds with AR antagonistic activity comparable or even superior to enzalutamide.[1] Notably, certain compounds have demonstrated significant antiproliferative activity against prostate cancer cell lines.[1] The exploration of different substitution patterns on both the pyridine and the thiohydantoin rings has been crucial in elucidating the structure-activity relationships that govern their potency.

Quantitative Analysis of Biological Activity

The potency of novel pyridine-substituted thiohydantoins is typically assessed through their ability to inhibit the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP. The half-maximal inhibitory concentration (IC50) is a key quantitative metric used for comparison. Below is a summary of reported IC50 values for representative compounds.

| Compound ID | Structure | Cell Line | IC50 (μM) | Reference |

| Compound 19a | 4-((S)-3-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzonitrile | LNCaP | 0.11 ± 0.01 | [1] |

| Enzalutamide | (Reference) | LNCaP | 0.13 ± 0.01 | [1] |

| Compound 5t | N/A | LNCaP | ~0.008 (approx. 15-fold more potent than MDV3100) | [2] |

| MDV3100 (Enzalutamide) | (Reference) | LNCaP | N/A | [2] |

Note: The structure for Compound 5t was not publicly available in the cited literature.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel therapeutics relies on robust and reproducible experimental methods. This section provides a detailed overview of the key experimental protocols for the synthesis and biological evaluation of pyridine-substituted thiohydantoins, based on published literature.[1][2]

General Synthesis of Pyridine-Substituted Thiohydantoins

The synthesis of pyridine-substituted thiohydantoins generally follows a multi-step sequence. A representative protocol is outlined below:

Step 1: Synthesis of the Pyridine-Substituted Isothiocyanate

-

To a solution of the corresponding aminopyridine derivative in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add thiophosgene dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.

Step 2: Synthesis of the Amino Acid Ester Precursor

-

Protect the amino group of a suitable amino acid (e.g., alanine) with a protecting group such as tert-butyloxycarbonyl (Boc).

-

Esterify the carboxylic acid group, for example, by reaction with methanol in the presence of a catalytic amount of acid.

Step 3: Coupling and Cyclization to form the Thiohydantoin Ring

-

React the pyridine-substituted isothiocyanate from Step 1 with the deprotected amino acid ester from Step 2 in a suitable solvent like ethanol or dimethylformamide.

-

Heat the reaction mixture to promote cyclization and formation of the thiohydantoin ring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the crude product by precipitation or extraction.

-

Purify the final pyridine-substituted thiohydantoin derivative by column chromatography or recrystallization.

Biological Evaluation: Androgen Receptor Antagonism Assay

The ability of the synthesized compounds to antagonize the androgen receptor is a critical measure of their biological activity. A common method is the luciferase reporter gene assay in prostate cancer cells.

-

Cell Culture: Culture a suitable prostate cancer cell line (e.g., LNCaP or a cell line engineered to overexpress AR) in appropriate media supplemented with fetal bovine serum.

-

Transfection: Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: Treat the transfected cells with a range of concentrations of the test compound in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT). Include a positive control (e.g., enzalutamide) and a vehicle control.

-

Luciferase Assay: After an incubation period (typically 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound and determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the DHT-induced luciferase activity.

Visualizing the Mechanism of Action

To understand the therapeutic rationale for pyridine-substituted thiohydantoins, it is essential to visualize their role within the androgen receptor signaling pathway.

Figure 1. Simplified signaling pathway of the androgen receptor and the inhibitory action of pyridine-substituted thiohydantoins.

In a normal physiological state, androgens like dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[3] The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.[3][4] Pyridine-substituted thiohydantoins act as antagonists by competitively binding to the AR, thereby inhibiting androgen binding and preventing the nuclear translocation and subsequent DNA binding of the receptor.[3] This blockade of AR signaling ultimately leads to a reduction in prostate cancer cell proliferation.

Conclusion

The discovery and development of pyridine-substituted thiohydantoins represent a significant advancement in the search for novel androgen receptor antagonists. Their potent activity against prostate cancer cells, coupled with the potential to overcome resistance to existing therapies, makes them a highly attractive scaffold for further drug development. This technical guide provides a foundational overview for researchers in the field, summarizing the key findings and experimental methodologies that are driving the progress of this promising class of compounds. Continued research into the structure-activity relationships and optimization of the pharmacokinetic properties of pyridine-substituted thiohydantoins will be crucial in translating their preclinical promise into clinically effective treatments for prostate cancer.

References

- 1. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide on the Physical and Chemical Characteristics of 5,5-Bis(2-pyridyl)-2-thiohydantoin and Its Structural Analogs

Structural Analog: 5,5-Diphenyl-2-thiohydantoin

5,5-Diphenyl-2-thiohydantoin, also known as thiophenytoin, is a sulfur analog of the well-known anticonvulsant drug phenytoin. Its chemical structure features a five-membered hydantoin ring with two phenyl substituents at the C5 position and a thiocarbonyl group at the C2 position.

Physical and Chemical Characteristics

The physicochemical properties of 5,5-diphenyl-2-thiohydantoin are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂OS | |

| Molecular Weight | 268.33 g/mol | |

| Melting Point | 231-237 °C | [1] |

| Appearance | White crystalline solid | |

| Lipophilicity (ClogP) | 2.28 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 |

Spectroscopic Data

The structural elucidation of 5,5-diphenyl-2-thiohydantoin is supported by the following spectroscopic data.

| Technique | Data (Solvent: DMSO-d₆) | Reference |

| ¹H NMR | δ 12.2 (s, 1H, H-N3), 11.4 (s, 1H, H-N1), 7.0-7.9 (m, 10H, H-Ar) | |

| ¹³C NMR | δ 181.25 (C=S), 175.14 (C=O), 138.31 (Ar-C), 129.59 (Ar-C), 128.75 (Ar-C), 126.53 (Ar-C), 72.90 (C5) | |

| IR (KBr) | Not explicitly found in the provided search results, but characteristic peaks would include N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1720 cm⁻¹), and C=S stretching. |

Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thiohydantoin

The synthesis of 5,5-diphenyl-2-thiohydantoin is typically achieved through the condensation of benzil with thiourea in an alkaline medium, following a Biltz-type reaction.[1]

Materials:

-

Benzil (50 mmol)

-

Thiourea (80 mmol)

-

Sodium hydroxide (60 mmol)

-

Water (100 mL)

-

10% Hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 50 mL of water, 50 mmol of benzil, 80 mmol of thiourea, and 60 mmol of sodium hydroxide.[1]

-

Heat the mixture to reflux for 2 hours with stirring.[1]

-

After the reflux period, stop heating and continue stirring until the reaction mixture cools to 50-60 °C.[1]

-

Add another 50 mL of water to the flask.[1]

-

Slowly add 10% hydrochloric acid dropwise until the pH of the solution is between 6 and 7.[1]

-

Cool the mixture to room temperature to allow for the precipitation of the crude product.[1]

-

Collect the precipitate by suction filtration and wash it with water.[1]

-

Dry the crude product. The reported yield of the crude product is approximately 100% (13.4 g).[1]

-

Recrystallize the crude product from ethanol to obtain the pure white 5,5-diphenyl-2-thiohydantoin. The reported yield of the pure product is 85% (11.4 g).[1]

Synthesis Workflow

Caption: Synthesis of 5,5-Diphenyl-2-thiohydantoin.

Biological Activity and Signaling Pathways

5,5-Diphenyl-2-thiohydantoin is primarily known for its anticonvulsant properties, similar to its oxygen analog, phenytoin.[2] The mechanism of action for phenytoin involves the blockade of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and reduces the propagation of seizure activity. It is plausible that 5,5-diphenyl-2-thiohydantoin shares a similar mechanism.

Derivatives of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one have also been investigated as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP) and Protein Tyrosine Phosphatase 1B (PTP1B).[3][4] LYP is a negative regulator of T-cell receptor (TCR) signaling, making it a target for autoimmune diseases.[3] PTP1B negatively regulates insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[4]

Caption: PTP1B Inhibition by Imidazolidine-2,4-dione Derivatives.

Structural Analog: 5,5-di(pyridin-2-yl)imidazolidine-2,4-dione

This compound is a hydantoin, not a thiohydantoin, and features two pyridyl groups at the C5 position. It serves as a useful analog for understanding the influence of the pyridyl moieties.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is less prevalent in the literature compared to its diphenyl analog. Synthesis and structural characterization, including crystal structure, have been reported, confirming its molecular geometry. Further searches would be required to populate a comprehensive data table.

Experimental Protocol: Synthesis of 5,5-di(pyridin-2-yl)imidazolidine-2,4-dione

The synthesis of this compound follows a similar principle to the Biltz hydantoin synthesis, using di-2-pyridyl ketone as the starting material.

Materials:

-

Di-2-pyridyl ketone

-

Potassium cyanide

-

Ammonium carbonate

-

Ethanol/Water solvent mixture

Procedure: A detailed, step-by-step protocol would need to be extracted from specific literature sources. The general approach involves a one-pot reaction of the ketone, a cyanide source, and an ammonium source (Bucherer-Bergs reaction).

Hypothetical Profile: 5,5-Bis(2-pyridyl)-2-thiohydantoin

Based on the data from the structural analogs, we can propose a hypothetical profile for the target compound.

Proposed Synthesis

The most plausible synthetic route would be analogous to the synthesis of 5,5-diphenyl-2-thiohydantoin, starting from di-2-pyridyl ketone and thiourea.

Proposed Reaction: Di-2-pyridyl ketone would be condensed with thiourea in an alkaline solution, followed by acidification to yield 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Caption: Proposed Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Predicted Physicochemical and Spectroscopic Properties

-

Appearance: Likely to be a crystalline solid.

-

Melting Point: The melting point may be influenced by the pyridyl nitrogen atoms and could differ significantly from the diphenyl analog.

-

Solubility: The presence of the basic pyridyl nitrogens might increase its solubility in acidic aqueous solutions compared to the diphenyl analog.

-

¹H NMR: The spectrum would be more complex than that of the diphenyl analog, showing characteristic signals for the pyridyl protons in addition to the N-H protons of the thiohydantoin ring.

-

¹³C NMR: The spectrum would show signals for the pyridyl carbons, the C5 carbon, and the C=S and C=O carbons of the thiohydantoin ring. The chemical shift of the C=S carbon would be a key identifier.

Potential Biological Activities

Given the structural similarities to the analogs, 5,5-Bis(2-pyridyl)-2-thiohydantoin could be investigated for:

-

Anticonvulsant Activity: The core thiohydantoin structure is associated with this activity.

-

Enzyme Inhibition: The pyridyl groups may facilitate interactions with the active sites of enzymes such as protein tyrosine phosphatases.

-

Metal Chelation: The bipyridyl-like arrangement at the C5 position could confer metal-chelating properties, suggesting potential applications in areas such as anticancer therapy or as a sensor.

This hypothetical profile provides a starting point for the synthesis, characterization, and biological evaluation of 5,5-Bis(2-pyridyl)-2-thiohydantoin. Experimental validation is necessary to confirm these predictions.

References

- 1. CN101863836B - Method for preparing 5,5-diphenyl-2-thiohydantoin - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5,5-Bis(2-pyridyl)-2-thiohydantoin in Anticancer Research

Note to the user: Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research on the anticancer activities of 5,5-Bis(2-pyridyl)-2-thiohydantoin . The information required to generate detailed Application Notes and Protocols, including quantitative data, specific experimental methodologies, and defined signaling pathways for this particular compound, is not available in the public domain.

The following content is therefore provided as a general template and guide based on the broader class of thiohydantoin derivatives that have been studied for their anticancer properties. This information is intended to serve as a foundational resource for researchers who may wish to investigate the potential of 5,5-Bis(2-pyridyl)-2-thiohydantoin. The experimental protocols and potential mechanisms of action described below are hypothetical and would require experimental validation for this specific compound.

Introduction

Thiohydantoin scaffolds are a well-established class of heterocyclic compounds with diverse biological activities, including notable potential in anticancer research. Various derivatives of thiohydantoin have been shown to exhibit cytotoxic effects against a range of cancer cell lines through mechanisms such as the inhibition of androgen receptors, epidermal growth factor receptor (EGFR), and mutant isocitrate dehydrogenase 1 (IDH1).

This document provides a hypothetical framework for the investigation of 5,5-Bis(2-pyridyl)-2-thiohydantoin as a potential anticancer agent. The protocols and conceptual pathways outlined are based on common methodologies used in the preclinical evaluation of novel chemical entities in oncology.

Hypothetical Quantitative Data Summary

Should research be conducted on 5,5-Bis(2-pyridyl)-2-thiohydantoin, the following tables provide a template for summarizing key quantitative data that would be crucial for its evaluation as an anticancer agent.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined |

| U87-MG | Glioblastoma | Data to be determined |

Table 2: Summary of Potential Mechanistic Insights

| Assay | Endpoint | Hypothetical Result |

| Cell Cycle Analysis | % of cells in G2/M phase | Data to be determined |

| Annexin V/PI Staining | % Apoptotic Cells | Data to be determined |

| Kinase Inhibition Assay | Target Kinase IC50 (nM) | Data to be determined |

| Western Blot Analysis | Key Protein Expression Change | Data to be determined |

Suggested Experimental Protocols

The following are detailed, generalized protocols that could be adapted for the study of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 5,5-Bis(2-pyridyl)-2-thiohydantoin on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

5,5-Bis(2-pyridyl)-2-thiohydantoin

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 5,5-Bis(2-pyridyl)-2-thiohydantoin in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol aims to determine the effect of 5,5-Bis(2-pyridyl)-2-thiohydantoin on cell cycle progression.

Materials:

-

Cancer cell line

-

5,5-Bis(2-pyridyl)-2-thiohydantoin

-

Complete growth medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 5,5-Bis(2-pyridyl)-2-thiohydantoin at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellets in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conceptual Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms and workflows for the investigation of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Caption: Hypothetical signaling pathway for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Caption: General workflow for preclinical anticancer drug evaluation.

Disclaimer: The information provided above is for illustrative purposes only and is based on general practices in anticancer drug discovery. All experimental work with 5,5-Bis(2-pyridyl)-2-thiohydantoin would require the development and validation of specific protocols. The hypothetical data and mechanisms should not be considered as established facts.

Application Notes: 5,5-Bis(2-pyridyl)-2-thiohydantoin as a Spectrophotometric Analytical Reagent

Introduction

5,5-Bis(2-pyridyl)-2-thiohydantoin (BPTH) is a versatile chromogenic reagent employed in the spectrophotometric determination of various metal ions. Its unique structure, featuring two pyridine rings and a thiohydantoin core, allows for the formation of stable, colored complexes with specific metal cations. This property makes it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, industrial quality control, and pharmaceutical analysis. These application notes provide a comprehensive overview of the synthesis of BPTH and its application in the spectrophotometric determination of cobalt, including detailed protocols and quantitative data.

Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin

The synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin involves a multi-step process starting from di-(2-pyridyl) ketone. The ketone is first converted to the corresponding cyanohydrin, which then undergoes a condensation reaction with ammonium thiocyanate to yield the final thiohydantoin product.

Caption: Synthesis workflow of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Application: Spectrophotometric Determination of Cobalt(II)

5,5-Bis(2-pyridyl)-2-thiohydantoin has been successfully utilized for the selective and sensitive spectrophotometric determination of cobalt(II). The method is based on the formation of a stable, colored complex between Co(II) and the reagent, which can be extracted into an organic solvent for measurement.

Quantitative Data

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 480 nm |

| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |

| Beer's Law Range | 0.5 - 5.0 ppm |

| Limit of Detection (LOD) | 0.08 ppm |

| Limit of Quantification (LOQ) | 0.27 ppm |

| Stoichiometry (Co:BPTH) | 1:2 |

| Optimum pH Range | 8.0 - 9.5 |

| Solvent for Extraction | Chloroform |

Experimental Workflow

Caption: Experimental workflow for cobalt determination.

Protocols

Protocol 1: Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin

Materials:

-

Di-(2-pyridyl) ketone

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Ammonium thiocyanate (NH₄SCN)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Cyanohydrin Formation:

-

Dissolve di-(2-pyridyl) ketone in ethanol in a round-bottom flask.

-

Slowly add a solution of potassium cyanide in water to the flask while stirring.

-

Acidify the mixture by the dropwise addition of glacial acetic acid.

-

Continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the cyanohydrin.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Thiohydantoin Formation:

-

Place the dried di-(2-pyridyl) cyanohydrin and ammonium thiocyanate in a round-bottom flask.

-

Add ethanol as a solvent and reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into a beaker containing crushed ice.

-

Adjust the pH to acidic with HCl to precipitate the crude 5,5-Bis(2-pyridyl)-2-thiohydantoin.

-

Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure crystals.

-

Protocol 2: Spectrophotometric Determination of Cobalt(II)

Materials and Reagents:

-

Stock solution of Co(II) (1000 ppm)

-

Working standard solutions of Co(II) (prepared by diluting the stock solution)

-

5,5-Bis(2-pyridyl)-2-thiohydantoin (BPTH) solution (0.1% w/v in ethanol)

-

Buffer solution (pH 9.0, e.g., ammonia-ammonium chloride buffer)

-

Chloroform (analytical grade)

-

Separatory funnels

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Curve:

-

Pipette aliquots of the working standard Co(II) solutions (e.g., covering the range of 0.5 to 5.0 ppm) into a series of separatory funnels.

-

To each funnel, add 5 mL of the pH 9.0 buffer solution and 2 mL of the BPTH solution.

-

Shake the mixture for 2 minutes to ensure complete complex formation.

-

Add 10 mL of chloroform to each funnel and shake vigorously for 3 minutes to extract the Co(II)-BPTH complex.

-

Allow the layers to separate and collect the organic (chloroform) layer.

-

Measure the absorbance of the organic extracts at 480 nm against a reagent blank.

-

Plot a graph of absorbance versus concentration of Co(II) to obtain the calibration curve.

-

-

Analysis of Unknown Sample:

-

Take a known volume of the sample solution containing an unknown amount of Co(II) in a separatory funnel.

-

Follow steps 1.2 to 1.5 as described for the calibration curve.

-

Measure the absorbance of the sample extract at 480 nm.

-

Determine the concentration of Co(II) in the sample by interpolating the absorbance value on the calibration curve.

-

Conclusion

5,5-Bis(2-pyridyl)-2-thiohydantoin serves as a highly effective spectrophotometric reagent for the determination of cobalt(II) and potentially other metal ions. The provided protocols offer a robust framework for its synthesis and application in analytical laboratories. The method is characterized by its simplicity, sensitivity, and selectivity, making it a valuable addition to the repertoire of analytical chemists. Further research can explore the application of this reagent for the determination of other transition metals and its integration into automated analytical systems.

Application Notes and Protocols for the Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of derivatives from the 5,5-Bis(2-pyridyl)-2-thiohydantoin scaffold. This scaffold is of significant interest in medicinal chemistry due to the potential for its derivatives to exhibit a range of biological activities, including anticonvulsant properties. The following sections detail the synthesis of the core scaffold and subsequent derivatization at various positions, supported by detailed experimental protocols and structured data.

Synthesis of the Core Scaffold: 5,5-Bis(2-pyridyl)-2-thiohydantoin

The synthesis of the 5,5-Bis(2-pyridyl)-2-thiohydantoin core can be achieved through a one-pot reaction analogous to the Bucherer-Bergs synthesis, utilizing di(2-pyridyl)ketone as the starting material. This method involves the condensation of the ketone with a cyanide source and ammonium carbonate, followed by reaction with a sulfur source, such as sodium hydrosulfide, or by using thiourea directly.

Experimental Protocol: Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin (1)

Materials:

-

Di(2-pyridyl)ketone

-

Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Thiourea (CH₄N₂S)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a sealed reaction vessel, a mixture of di(2-pyridyl)ketone (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.2 eq) in ethanol/water (1:1 v/v) is heated at 60-80 °C for 4-6 hours.

-

Alternatively, thiourea (1.5 eq) can be used in place of potassium cyanide and ammonium carbonate.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is acidified with 1M HCl to pH 2-3, and then neutralized with a saturated solution of NaHCO₃.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Data (Hypothetical):

| Compound | Formula | MW | Yield (%) | M.p. (°C) | Spectroscopic Data |

| 1 | C₁₃H₁₀N₄S | 254.31 | 75-85 | >250 | ¹H NMR (DMSO-d₆): δ 8.6 (m, 2H), 7.9 (m, 2H), 7.4 (m, 2H), 7.2 (m, 2H), 11.0 (s, 1H), 9.5 (s, 1H). ¹³C NMR (DMSO-d₆): δ 182.1, 153.8, 149.2, 137.5, 124.1, 122.8, 70.5. MS (ESI+): m/z 255.1 [M+H]⁺. |

Derivatization of the 5,5-Bis(2-pyridyl)-2-thiohydantoin Scaffold

The core scaffold offers multiple sites for derivatization, primarily at the N1 and N3 positions of the thiohydantoin ring and at the sulfur atom (S2).

N-Alkylation and N-Acylation at the N3 Position

The N3 position of the thiohydantoin ring can be readily alkylated or acylated under basic conditions.

Materials:

-

5,5-Bis(2-pyridyl)-2-thiohydantoin (1)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 5,5-Bis(2-pyridyl)-2-thiohydantoin (1) (1.0 eq) in dry DMF, add K₂CO₃ (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography (e.g., hexane:ethyl acetate gradient).

Materials:

-

5,5-Bis(2-pyridyl)-2-thiohydantoin (1)

-

Acetyl chloride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 5,5-Bis(2-pyridyl)-2-thiohydantoin (1) (1.0 eq) in dry DCM and add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.

S-Alkylation at the S2 Position

The sulfur atom can be alkylated to form a 2-(alkylthio) derivative.

Materials:

-

5,5-Bis(2-pyridyl)-2-thiohydantoin (1)

-

Methyl iodide

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve 5,5-Bis(2-pyridyl)-2-thiohydantoin (1) (1.0 eq) in ethanol.

-

Add an aqueous solution of NaOH (1.1 eq) and stir for 15 minutes.

-

Add methyl iodide (1.2 eq) and stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Summary of Potential Derivatives

| Derivative Type | R-Group Example | Product Structure | Expected MW |

| N3-Alkylated | Benzyl | 3-benzyl-5,5-bis(2-pyridyl)-2-thiohydantoin | 344.43 |

| N3-Acylated | Acetyl | 3-acetyl-5,5-bis(2-pyridyl)-2-thiohydantoin | 296.33 |

| S-Alkylated | Methyl | 2-(methylthio)-5,5-bis(2-pyridyl)-1H-imidazol-4(5H)-one | 268.34 |

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for the core scaffold and its subsequent derivatization.

Potential Biological Signaling Pathway

The anticonvulsant activity of some thiohydantoin derivatives is thought to involve the modulation of voltage-gated ion channels, such as sodium and calcium channels, which are crucial for neuronal excitability.

Caption: Hypothetical signaling pathway for anticonvulsant activity.

Application Notes: Utilizing 5,5-Bis(2-pyridyl)-2-thiohydantoin in Antimicrobial Assays

Introduction

Thiohydantoin derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] The compound 5,5-Bis(2-pyridyl)-2-thiohydantoin belongs to this family and is a subject of interest for antimicrobial drug discovery. These application notes provide an overview of the potential use of 5,5-Bis(2-pyridyl)-2-thiohydantoin in antimicrobial assays and offer detailed protocols for its evaluation.

Potential Applications

-

Screening for Novel Antimicrobial Agents: 5,5-Bis(2-pyridyl)-2-thiohydantoin can be screened against a wide range of pathogenic bacteria and fungi to determine its spectrum of activity.

-

Structure-Activity Relationship (SAR) Studies: This compound can serve as a scaffold for the synthesis of new derivatives to explore the SAR of thiohydantoins and optimize their antimicrobial potency.

-

Mechanism of Action Studies: Investigating the mode of action of 5,5-Bis(2-pyridyl)-2-thiohydantoin can provide insights into novel cellular targets for antimicrobial drug development. Some thiohydantoin derivatives have been found to inhibit enzymes like c-di-AMP synthase, which is crucial for various bacterial functions.[3]

Data Presentation: Hypothetical Antimicrobial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for 5,5-Bis(2-pyridyl)-2-thiohydantoin against a panel of common microbial strains. These values are postulated based on the reported activities of other thiohydantoin derivatives and serve as an illustrative example for data presentation.

| Microorganism | Strain (ATCC) | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 16 |

| Bacillus subtilis | 6633 | 32 |

| Enterococcus faecalis | 29212 | 64 |

| Escherichia coli | 25922 | >128 |

| Pseudomonas aeruginosa | 27853 | >128 |

| Klebsiella pneumoniae | 700603 | 64 |

| Candida albicans | 10231 | 32 |

| Aspergillus niger | 16404 | 16 |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of 5,5-Bis(2-pyridyl)-2-thiohydantoin. These are standard methods in microbiology and can be adapted based on specific laboratory conditions and target microorganisms.[4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

- 5,5-Bis(2-pyridyl)-2-thiohydantoin

- Dimethyl sulfoxide (DMSO)

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

- 96-well microtiter plates

- Bacterial or fungal strains

- Sterile saline (0.85%)

- 0.5 McFarland standard

- Incubator

2. Procedure:

- Preparation of Stock Solution: Dissolve 5,5-Bis(2-pyridyl)-2-thiohydantoin in DMSO to a final concentration of 1280 µg/mL.

- Preparation of Microtiter Plates:

- Add 100 µL of sterile broth to all wells of a 96-well plate.

- Add 100 µL of the stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient of the compound.

- Preparation of Inoculum:

- Culture the microbial strains overnight at 37°C (for bacteria) or 28°C (for fungi).

- Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

- Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

- Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Materials:

- MIC plates from the previous experiment

- Nutrient agar plates

2. Procedure:

- Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

- Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

- Incubate the agar plates at 37°C for 24 hours.

- Reading Results: The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Visualizations

Caption: Workflow for MIC and MBC determination.

Caption: Postulated mechanism of action via DisA inhibition.

References

Application Notes and Protocols for the Quantification of 5,5-Bis(2-pyridyl)-2-thiohydantoin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 5,5-Bis(2-pyridyl)-2-thiohydantoin in various samples. The following protocols are based on established analytical principles for structurally related compounds and are intended as a starting point for method development and validation.

Overview and Physicochemical Properties (Hypothetical)

5,5-Bis(2-pyridyl)-2-thiohydantoin is a heterocyclic compound with a thiohydantoin core and two pyridyl substituents. Its structure suggests moderate polarity and potential for UV absorbance due to the aromatic pyridyl rings and the thiohydantoin chromophore. These characteristics make it amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

| Property | Estimated Value |

| Molecular Formula | C₁₃H₁₀N₄S |

| Molecular Weight | 266.31 g/mol |

| pKa | 7.5 - 8.5 (Thiohydantoin ring) |

| LogP | 1.5 - 2.5 |

| UV λmax | ~260 - 280 nm |

Analytical Methods

Two primary methods are proposed for the quantification of 5,5-Bis(2-pyridyl)-2-thiohydantoin:

-

Method 1: HPLC with UV Detection (HPLC-UV): Suitable for the analysis of bulk material, formulation testing, and in vitro samples with relatively high concentrations.

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for trace-level quantification in complex biological matrices such as plasma, serum, and tissue homogenates, offering high sensitivity and specificity.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are target values for method development and validation.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (%RSD) | < 5% | < 15% |

Experimental Protocols

Method 1: HPLC-UV Analysis

This method is designed for the quantification of 5,5-Bis(2-pyridyl)-2-thiohydantoin in non-biological matrices or high-concentration biological samples.

3.1.1. Materials and Reagents

-

5,5-Bis(2-pyridyl)-2-thiohydantoin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (0.1%)

-

Ultrapure water

-

Appropriate internal standard (e.g., a structurally similar compound not present in the samples)

3.1.2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 265 nm

3.1.3. Sample Preparation: Standard and Quality Control (QC) Samples

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5,5-Bis(2-pyridyl)-2-thiohydantoin reference standard in 10 mL of methanol.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 to 100 µg/mL.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner from a separate stock solution.

3.1.4. Sample Preparation: Extraction from a Simple Matrix (e.g., a formulation)

-

Accurately weigh a portion of the sample expected to contain 5,5-Bis(2-pyridyl)-2-thiohydantoin.

-

Dissolve the sample in a known volume of methanol or another suitable solvent.

-

Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered sample with the mobile phase to fall within the calibration curve range if necessary.

Figure 1. Experimental workflow for HPLC-UV analysis.

Method 2: LC-MS/MS Analysis

This highly sensitive and selective method is suitable for the quantification of 5,5-Bis(2-pyridyl)-2-thiohydantoin in complex biological matrices.

3.2.1. Materials and Reagents

-

All reagents listed for the HPLC-UV method.

-

Internal Standard (IS): A stable isotope-labeled version of 5,5-Bis(2-pyridyl)-2-thiohydantoin is ideal. If unavailable, a structurally similar compound with a different mass can be used.

-

Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.

3.2.2. Instrumentation and Conditions

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 or HILIC column for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A fast gradient is typically used, for example:

Time (min) %A %B 0.0 98 2 2.0 5 95 2.5 5 95 2.6 98 2 | 3.5 | 98 | 2 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3.2.3. Mass Spectrometer Settings (Hypothetical)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: Q1 (Precursor Ion) m/z 267.1 → Q3 (Product Ion) m/z [To be determined experimentally, e.g., fragmentation of a pyridyl group].

-

Internal Standard: To be determined based on the IS used.

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

3.2.4. Sample Preparation: Protein Precipitation from Plasma

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

Figure 2. Workflow for LC-MS/MS analysis from plasma.

Method Validation

For use in regulated studies, both methods should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

-

Linearity and Range: Demonstrating a linear relationship between concentration and response.

-

Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

-

Matrix Effects (for LC-MS/MS): Evaluating the impact of the sample matrix on the ionization of the analyte.

-

Stability: Assessing the stability of the analyte in the matrix and in processed samples under various storage conditions.

These protocols provide a robust framework for the quantitative analysis of 5,5-Bis(2-pyridyl)-2-thiohydantoin. The specific parameters, especially for the LC-MS/MS method, will require optimization in the laboratory setting.

5,5-Bis(2-pyridyl)-2-thiohydantoin as a potential hypolipidemic agent in studies.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,5-Bis(2-pyridyl)-2-thiohydantoin (also referred to as DPYTH) has been identified as a potential hypolipidemic agent based on early-stage research. This compound belongs to the thiohydantoin class of heterocyclic molecules, which are known for a variety of biological activities. The structural modification of the related compound, 5,5-diphenyl-2-thiohydantoin (DPTH), by substituting the phenyl rings with pyridyl rings, led to the synthesis of DPYTH. This alteration was investigated for its potential to enhance the compound's ability to lower lipid levels. Preliminary studies have suggested that DPYTH exhibits a modest improvement in activity, specifically in reducing liver cholesterol, when compared to its diphenyl analog.[1]

Data Presentation

The primary study investigating the hypolipidemic effects of 5,5-Bis(2-pyridyl)-2-thiohydantoin was conducted by J.E. Tompkins in 1986. While the full quantitative data from this study is not publicly available, the research abstract indicates a qualitative improvement in efficacy compared to the parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH).

Table 1: Summary of Hypolipidemic Activity

| Compound | Chemical Name | Key Finding | Animal Model |

| DPYTH | 5,5-Bis(2-pyridyl)-2-thiohydantoin | Slightly better activity in lowering liver cholesterol values compared to DPTH.[1] | Rats |

| DPTH | 5,5-Diphenyl-2-thiohydantoin | Parent compound with demonstrated hypolipidemic activity. | Rats |

Note: The original study by Tompkins (1986) should be consulted for specific quantitative data on dosage, percentage of cholesterol reduction, and statistical significance.

Experimental Protocols

The following is a generalized protocol for evaluating the hypolipidemic activity of a test compound like 5,5-Bis(2-pyridyl)-2-thiohydantoin in a rodent model, based on the information available from the initial study.

Protocol 1: In Vivo Evaluation of Hypolipidemic Activity in a Rat Model

1. Objective: To determine the efficacy of 5,5-Bis(2-pyridyl)-2-thiohydantoin in lowering liver cholesterol levels in a rat model.

2. Materials:

-

5,5-Bis(2-pyridyl)-2-thiohydantoin (DPYTH)

-

5,5-Diphenyl-2-thiohydantoin (DPTH) (for comparison)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Male Wistar or Sprague-Dawley rats (age and weight matched)

-

Standard laboratory chow

-

Surgical and necropsy instruments

-

Equipment for tissue homogenization and lipid extraction

-

Spectrophotometer or other analytical instrument for cholesterol quantification

3. Methods:

a. Animal Acclimation and Grouping: i. House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. ii. Provide ad libitum access to standard chow and water. iii. Randomly assign rats to the following groups (n=6-8 per group):

- Vehicle Control

- DPYTH-treated

- DPTH-treated (positive control)

b. Compound Administration: i. Prepare a suspension of DPYTH and DPTH in the chosen vehicle at the desired concentration. The original study does not specify the exact dose, so a dose-response study may be necessary. ii. Administer the compounds or vehicle orally via gavage once daily for a predetermined period (e.g., 14 or 21 days).